tert-Butyl (6-fluoroisoquinolin-3-yl)carbamate
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Overview
Description
tert-Butyl (6-fluoroisoquinolin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluoro-substituted isoquinoline ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-fluoroisoquinolin-3-yl)carbamate typically involves the reaction of 6-fluoroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-fluoroisoquinolin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the fluoro group or reduce other functional groups present in the molecule.
Substitution: The fluoro group can be substituted with other groups such as alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoroisoquinoline derivatives with additional oxygen-containing functional groups, while reduction may produce de-fluorinated isoquinoline derivatives.
Scientific Research Applications
tert-Butyl (6-fluoroisoquinolin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of tert-Butyl (6-fluoroisoquinolin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group and carbamate moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate enzymatic activity or receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Lacks the fluoroisoquinoline moiety and has different chemical properties and applications.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Contains a piperidine ring instead of an isoquinoline ring and has distinct reactivity and uses.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Features an indole ring and different functional groups, leading to unique applications.
Uniqueness
tert-Butyl (6-fluoroisoquinolin-3-yl)carbamate is unique due to the presence of the fluoroisoquinoline moiety, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C14H15FN2O2 |
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Molecular Weight |
262.28 g/mol |
IUPAC Name |
tert-butyl N-(6-fluoroisoquinolin-3-yl)carbamate |
InChI |
InChI=1S/C14H15FN2O2/c1-14(2,3)19-13(18)17-12-7-10-6-11(15)5-4-9(10)8-16-12/h4-8H,1-3H3,(H,16,17,18) |
InChI Key |
PLDRCBTZUYZIPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C2C=CC(=CC2=C1)F |
Origin of Product |
United States |
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